CID 11080635

説明

CID 11080635 (hereafter referred to as the target compound) is a chemical entity cataloged in PubChem. The vacuum distillation fractions of CIEO show varying concentrations of the compound, with the highest content in specific fractions (Figure 1C, ). Its molecular weight and fragmentation patterns are inferred from mass spectrometry data (Figure 1D, ).

特性

InChI |

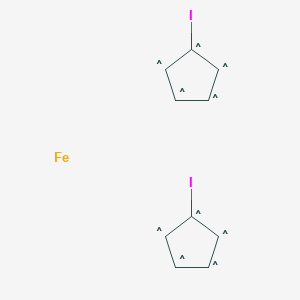

InChI=1S/2C5H4I.Fe/c2*6-5-3-1-2-4-5;/h2*1-4H; | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXHKNTIBVZXRMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH]1[CH][CH][C]([CH]1)I.[CH]1[CH][CH][C]([CH]1)I.[Fe] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FeI2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

化学反応の分析

Protein Crosslinking Reactions

CID 11080635 primarily participates in chemical reactions that focus on protein crosslinking. Crosslinking reagents like this compound covalently bind interacting proteins, domains, or peptides by forming chemical bonds between specific amino acid functional groups on two or more biomolecules .

Mechanism of Action: The mechanism of action for this compound involves forming stable covalent bonds with protein residues, enhancing the detection and characterization of protein complexes.

গ্যাস-ফেজ ক্লিভেবল ক্রসলিঙ্কিং: Research has explored gas-phase cleavable crosslinking reagents such as disuccinimidyl-succinamyl-aspartyl-proline (SuDP), which incorporates a gas-phase labile bond aspartyl-prolyl amide bond (D-P) into the linker region . This design causes the D-P bond in the crosslinked precursor to be the preferential cleavage site during low energy CID, resulting in two highly abundant intact peptides with distinctive modifications .

Factors Influencing Crosslinking

Several characteristics of crosslinking reagents influence their application:

-

Functional Group Specificity Crosslinkers have reactive moieties that target amines, sulfhydryls, carboxyls, carbonyls, or hydroxyls .

-

Homo- or Heterobifunctional Molecules Homobifunctional molecules have identical reactive moieties on both ends that crosslink identical residues, while heterobifunctional crosslinkers target different functional groups on separate proteins for greater variability or specificity .

-

Variable Spacer Arm Length The spatial separation of reactive groups by the crosslinker molecule structure allows for crosslinking of amino acids at varying distances . Zero-length crosslinkers also exist, which crosslink two amino acid residues without leaving any part of the crosslinker molecule remaining after the reaction is completed .

-

Cleavable or Non-Cleavable Crosslinker molecules can be designed to include cleavable elements, such as esters or disulfide bonds, to reverse or break the linkage by adding hydroxylamine or reducing agents, respectively .

科学的研究の応用

CID 11080635 has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various organic synthesis reactions.

Biology: It may be used in studies involving cellular processes and biochemical pathways.

Industry: It can be used in the production of specialized chemicals and materials.

作用機序

The mechanism of action of CID 11080635 involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

類似化合物との比較

Tables

Table 1. Structural Comparison of this compound and Oscillatoxin Derivatives

| Feature | This compound | Oscillatoxin D | 30-Methyl-Oscillatoxin D |

|---|---|---|---|

| Molecular Weight (Da) | ~500–600 | 584.7 | 598.7 |

| Key Functional Groups | Lactone, OH | Macrocyclic lactone | Methylated lactone |

| Biological Role | Not reported | Cytotoxic | Membrane interaction |

Table 2. Physicochemical Properties of Functional Analogues

| Parameter | This compound | CAS 1046861-20-4 | CAS 1261080-59-4 |

|---|---|---|---|

| LogP (XLOGP3) | – | 2.15 | 1.16 |

| Solubility (mg/mL) | – | 0.24 | 2.74 |

| Synthetic Accessibility | Moderate | 2.07 | 2.6 |

Q & A

Q. What are best practices for addressing peer review critiques on this compound studies?

- Methodological Answer :

- Create a rebuttal table mapping reviewer comments to revised text/data.

- Provide additional experiments (e.g., dose-response curves) to address methodological concerns.

- Cite updated literature to strengthen discussion sections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。